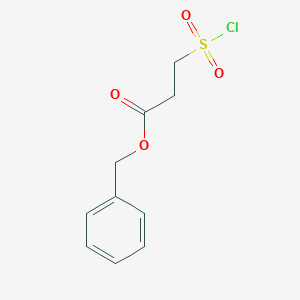
2,2-Dimethylchroman-8-carbaldehyde
概要
説明
2,2-Dimethylchroman-8-carbaldehyde is a chemical compound with the molecular formula C12H14O2 . It is used for research and development purposes .
Synthesis Analysis
An organocatalytic approach has been reported for the synthesis of 2,2-dimethylchromans. This method involves the use of tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions of phenols . This method is amenable to continuous flow chemistry, enabling an inexpensive pathway to access 2,2-dimethylchromans on a multiple-gram scale with short reaction times, high efficiencies, and simple product purification .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylchroman-8-carbaldehyde consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 190.24 .Chemical Reactions Analysis
The 2,2-dimethylchroman framework, which is a result of the prenylation reaction of phenol, occurs in many complex natural and synthetic compounds . The best way to obtain 2,2-dimethylchromans and in general prenylated arenes is the direct installation of isoprene, which normally involves transition-metal Lewis acid catalysts or organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethylchroman-8-carbaldehyde include its molecular formula (C12H14O2), molecular weight (190.24), and its structure . More detailed properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Applications in Organic Synthesis and Chemistry
Metal-Free Prenylation Reactions : A study by Omoregbee et al. (2020) explored an organocatalytic approach to synthesize 2,2-dimethylchromans using tropylium tetrafluoroborate as an organic Lewis acid catalyst. This method facilitates efficient, large-scale synthesis of 2,2-dimethylchromans with high efficiency and simple product purification, demonstrating the compound's role in organic synthesis (Omoregbee et al., 2020).
Novel Synthesis Approaches : Harutyunyan et al. (2017) reported on the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate, leading to the formation of various nitriles and esters. This research signifies the compound's potential in novel synthetic pathways (Harutyunyan et al., 2017).
Formation of Complex Structures : Ley et al. (2003) described the large-scale synthesis of a structurally similar compound, 5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde, from D-mannitol. This highlights the versatility of related compounds in forming complex molecular structures (Ley et al., 2003).
Applications in Medicinal Chemistry and Pharmacology
- Biological Activity Exploration : The 2-dimethylchroman framework, as mentioned in the study by Omoregbee et al. (2020), is notable in various natural and synthetic compounds that exhibit a range of biological activities including antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties. This underscores the significance of 2,2-dimethylchroman-8-carbaldehyde in the development of pharmacologically active compounds (Omoregbee et al., 2020).
将来の方向性
The future directions for 2,2-Dimethylchroman-8-carbaldehyde could involve further exploration of its synthesis methods and potential biological activities. Given the biological activities associated with the 2,2-dimethylchroman framework , there may be potential for this compound in the development of new pharmaceuticals.
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDVVSLGHIBFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchroman-8-carbaldehyde | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

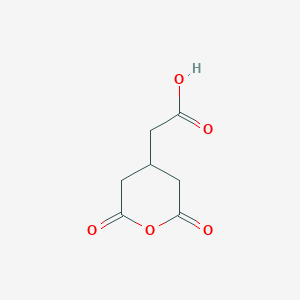
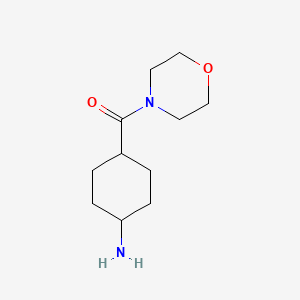
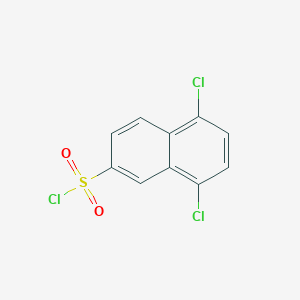

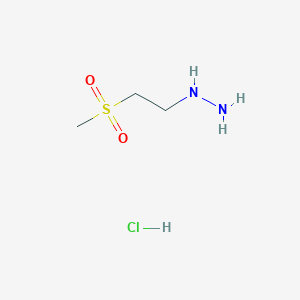
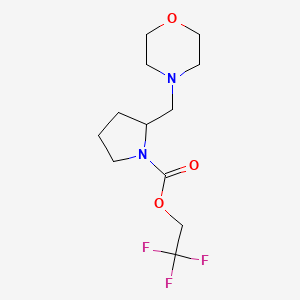
![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
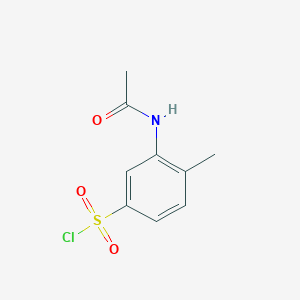
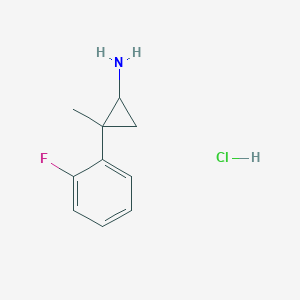
![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
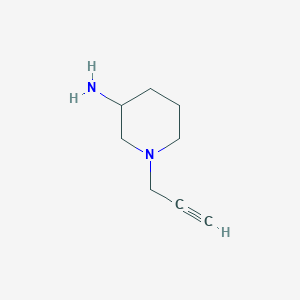
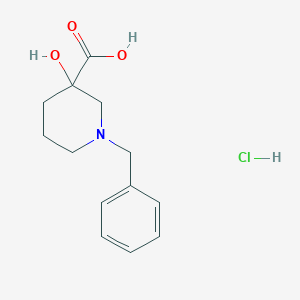
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)
